Pyridine, 2-(methylthio)-4-phenyl-
Description
Significance of Pyridine (B92270) Derivatives in Heterocyclic Chemistry
Pyridine, a six-membered heterocyclic aromatic compound with the formula C₅H₅N, is a fundamental building block in organic chemistry. numberanalytics.comnumberanalytics.com Structurally related to benzene (B151609) with one methine group replaced by a nitrogen atom, pyridine exhibits a unique combination of properties. wikipedia.orgijnrd.org The nitrogen atom imparts basicity and a dipole moment, influencing its reactivity and intermolecular interactions. acs.orgnih.gov Pyridine and its derivatives are prone to both electrophilic substitution (at the 3-position) and, more readily, nucleophilic substitution (at the 2- and 4-positions) due to the electron-withdrawing nature of the nitrogen atom. nih.govnih.gov
This chemical versatility has led to the widespread use of pyridine scaffolds in various fields. In medicinal chemistry, the pyridine ring is a key component in a multitude of pharmaceutical agents, contributing to improved metabolic stability, potency, and bioavailability. nih.govnih.govdovepress.com Numerous FDA-approved drugs contain this motif, highlighting its importance in treating a wide range of diseases. dovepress.comrsc.org Beyond pharmaceuticals, pyridine derivatives are integral to the development of agrochemicals like herbicides and insecticides, as well as materials science applications, including conjugated polymers and dyes. numberanalytics.comnih.gov
Overview of Methylthio- and Phenyl-Substituted Pyridines
The introduction of substituents onto the pyridine ring allows for the fine-tuning of its physical, chemical, and biological properties. Among the vast array of possible substitutions, alkylthio (like methylthio, -SCH₃) and aryl (like phenyl, -C₆H₅) groups are of significant interest.
The methylthio group is known to influence a compound's lipophilicity and metabolic pathways. ontosight.aiontosight.ai In medicinal chemistry, the sulfur atom can engage in hydrogen bonding and other non-covalent interactions, potentially enhancing binding affinity to biological targets. acs.org Furthermore, the methylthio group can be oxidized in vivo to the corresponding sulfoxide (B87167) or sulfone, a transformation that can modulate the compound's activity and properties. acs.org
Phenyl-substituted pyridines are a classic example of biaryl heterocycles. The phenyl group significantly impacts the molecule's steric and electronic properties, often contributing to its stability and potential for π-stacking interactions, which are crucial in both materials science and drug-receptor binding. ontosight.ai Compounds like 2-phenylpyridine (B120327) have been extensively studied as ligands for creating phosphorescent metal complexes used in organic light-emitting diodes (OLEDs). wikipedia.org The combination of these substituents on a single pyridine scaffold creates a molecule with a complex interplay of electronic and steric effects, offering a rich platform for chemical exploration.
Specific Focus on Pyridine, 2-(methylthio)-4-phenyl- as a Model System
While extensive research on this specific isomer is not widely documented in public literature, its structure represents a confluence of the important substituent classes discussed. It stands as a valuable, unembellished framework for investigating the fundamental interactions between these functional groups and the heterocyclic core.
Table 1: Physicochemical Properties of Pyridine, 2-(methylthio)-4-phenyl- and Related Compounds Note: Data for the primary compound is estimated based on chemical principles and data for structurally similar compounds, as direct experimental values are not readily available in the cited sources. Data for related compounds is provided for comparison.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Pyridine, 2-(methylthio)-4-phenyl- | N/A | C₁₂H₁₁NS | 201.29 |
| 2-(Methylthio)pyridine | 18438-38-5 | C₆H₇NS | 125.19 sigmaaldrich.com |
| 2-Phenylpyridine | 1008-89-5 | C₁₁H₉N | 155.20 wikipedia.org |
| 4-Phenylpyridine | 939-23-1 | C₁₁H₉N | 155.20 |
| 2-(4-(Methylthio)phenyl)pyridine | 4373-59-5 | C₁₂H₁₁NS | 201.29 nih.gov |
Historical Context of Pyridine, 2-(methylthio)-4-phenyl- Related Compound Discoveries
The journey of pyridine chemistry began in the mid-19th century. In 1849, Scottish chemist Thomas Anderson first discovered pyridine as a constituent of bone oil. youtube.com Its structure was later elucidated independently by Wilhelm Körner (1869) and James Dewar (1871). acs.orgrsc.org Early on, pyridine was primarily extracted from coal tar, a laborious and inefficient process. wikipedia.org
The increasing demand for pyridine and its derivatives spurred the development of synthetic methods. The first synthesis of a heteroaromatic compound was achieved by William Ramsay in 1876, who produced pyridine by passing acetylene (B1199291) and hydrogen cyanide through a red-hot iron tube. wikipedia.org A major breakthrough came in 1881 with Arthur Rudolf Hantzsch's development of the Hantzsch pyridine synthesis, a versatile method for creating a wide range of pyridine derivatives that is still relevant today. wikipedia.orgslideshare.net Later, in 1924, Aleksei Chichibabin developed an improved industrial method for pyridine production. acs.org These foundational discoveries paved the way for the synthesis and exploration of countless substituted pyridines, including complex structures like the aryl- and alkylthio-substituted scaffolds that are subjects of modern research.
Structure
3D Structure
Properties
CAS No. |
445475-48-9 |
|---|---|
Molecular Formula |
C12H11NS |
Molecular Weight |
201.29 g/mol |
IUPAC Name |
2-methylsulfanyl-4-phenylpyridine |
InChI |
InChI=1S/C12H11NS/c1-14-12-9-11(7-8-13-12)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
OSLBTCCTEOUURK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=CC(=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Pyridine, 2 Methylthio 4 Phenyl and Its Structural Congeners
De Novo Pyridine (B92270) Ring Construction Approaches
The de novo synthesis of the pyridine ring is a cornerstone of heterocyclic chemistry, offering a powerful means to introduce a wide array of substituents and functionalities onto the pyridine core. These methods involve the formation of the six-membered nitrogen-containing aromatic ring from acyclic precursors.
Cyclization Reactions for Pyridine Core Formation
Cyclization reactions are fundamental to the construction of the pyridine nucleus. These reactions can be broadly categorized based on the nature of the catalytic system or the reaction mechanism.
Condensation reactions are classic and widely used methods for pyridine synthesis. acsgcipr.org The Hantzsch pyridine synthesis, first reported in 1881, is a multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia (B1221849) or ammonium acetate. wikipedia.org The initial product is a dihydropyridine (B1217469), which is subsequently oxidized to the aromatic pyridine. wikipedia.org While the classic Hantzsch synthesis produces symmetrical pyridines, modifications have been developed to access unsymmetrical derivatives. taylorfrancis.com
The Kröhnke pyridine synthesis provides a more general method for generating substituted pyridines. This reaction utilizes a pyridinium salt, derived from the reaction of pyridine with a bromomethyl ketone, which then undergoes a Michael-like addition to an α,β-unsaturated carbonyl compound in the presence of ammonium acetate to form the desired substituted pyridine. wikipedia.org
The Biginelli reaction, though primarily known for the synthesis of dihydropyrimidinones, shares mechanistic features with these condensation cyclizations and highlights the versatility of multicomponent reactions in heterocyclic synthesis. These condensation-based methods are valued for their operational simplicity and the ability to generate highly functionalized pyridine rings from readily available starting materials.
| Condensation Reaction | Key Reactants | Product Type |
| Hantzsch Synthesis | Aldehyde, β-keto ester (2 equiv.), Ammonia/Ammonium acetate | Symmetrical 1,4-Dihydropyridines (then oxidized to Pyridines) wikipedia.org |
| Kröhnke Synthesis | Pyridinium salt (from pyridine and bromomethyl ketone), α,β-Unsaturated carbonyl, Ammonium acetate | Substituted Pyridines wikipedia.org |
Transition-metal catalysis has emerged as a powerful tool for the synthesis of pyridines, offering high efficiency and regioselectivity. thieme-connect.com One of the most significant approaches is the [2+2+2] cycloaddition of alkynes and nitriles, which can be catalyzed by various transition metals, including cobalt and rhodium. hanser.deacsgcipr.org This method allows for the convergent and atom-economical construction of the pyridine ring. acsgcipr.org
Ruthenium(II)-catalyzed synthesis of pyridines from alkynes is another notable example. acsgcipr.org Furthermore, rhodium-catalyzed hydroacylation and N-annulation from aldehydes, alkynes, and ammonium acetate provides a pathway to pyridine derivatives. acsgcipr.org These transition-metal-catalyzed methods often proceed under milder conditions than classical condensation reactions and can provide access to substitution patterns that are difficult to achieve otherwise. mdpi.com
| Catalyst Type | Reaction | Reactants |
| Cobalt, Rhodium | [2+2+2] Cycloaddition | Alkynes, Nitriles hanser.deacsgcipr.org |
| Ruthenium(II) | Cyclization | Alkynes acsgcipr.org |
| Rhodium | Hydroacylation/N-annulation | Aldehydes, Alkynes, NH4OAc acsgcipr.org |
In recent years, there has been a growing interest in the development of metal-free synthetic methods due to their environmental and economic advantages. bohrium.com Metal-free cyclization strategies for pyridine synthesis often rely on pericyclic reactions or cascade processes. acs.org For instance, a tandem Pummerer-type rearrangement, aza-Prins cyclization, and elimination-induced aromatization has been reported for the synthesis of highly functionalized pyridines. acs.org
Another approach involves a visible-light-enabled biomimetic aza-6π electrocyclization. organic-chemistry.org Additionally, metal-free decarboxylative cyclization reactions using natural α-amino acids have been developed to construct pyridine derivatives under mild conditions. rsc.orgrsc.org These methods offer a green alternative to traditional metal-catalyzed processes. rsc.org
| Method | Key Steps | Starting Materials |
| Cascade Process | Pummerer-type rearrangement, aza-Prins cyclization, aromatization | Readily accessible starting materials acs.org |
| Electrocyclization | Visible-light-enabled aza-6π electrocyclization | - |
| Decarboxylative Cyclization | Condensation, cyclization, oxidation | Aryl-acetaldehydes, α-amino acids rsc.org |
Multicomponent Reactions Incorporating Pyridine Fragments
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. bohrium.com MCRs are advantageous due to their atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. bohrium.comnih.gov The Hantzsch pyridine synthesis is a classic example of a multicomponent reaction. wikipedia.orgtaylorfrancis.com
Modern MCRs for pyridine synthesis often employ "one-pot" procedures, which can be performed sequentially or concurrently. acsgcipr.org These reactions can be catalyzed by various species or, in some cases, proceed under catalyst-free conditions. bohrium.com The use of microwave irradiation has been shown to accelerate these reactions and improve yields. nih.gov The versatility of MCRs allows for the synthesis of a wide range of substituted pyridines by varying the starting components. acsgcipr.orgnih.gov
Functionalization of Pre-existing Pyridine Rings
An alternative to the de novo construction of the pyridine ring is the functionalization of a pre-existing pyridine or a substituted pyridine precursor. This approach is particularly useful when the desired pyridine core is readily available. The introduction of the 2-(methylthio) and 4-phenyl groups onto a pyridine ring would involve selective C-H functionalization or cross-coupling reactions.
The direct functionalization of pyridine C-H bonds is a highly sought-after transformation as it avoids the need for pre-functionalized starting materials. rsc.org Transition-metal catalysis plays a crucial role in achieving high regioselectivity in these reactions. thieme-connect.com For the synthesis of Pyridine, 2-(methylthio)-4-phenyl-, one could envision a sequence involving the introduction of the phenyl group at the C4 position and the methylthio group at the C2 position.
Site-selective C4-functionalization of pyridines can be challenging but has been achieved through various strategies, including the use of heterocyclic phosphonium salts. nih.govresearchgate.net The introduction of a phenyl group at the C4 position can also be accomplished via transition-metal-catalyzed C-H arylation. nih.gov
The C2 position of the pyridine ring is often more readily functionalized due to the electronic influence of the nitrogen atom. thieme-connect.comnih.gov The introduction of a methylthio group could potentially be achieved through nucleophilic aromatic substitution on an activated pyridine derivative or via a transition-metal-catalyzed C-S bond-forming reaction.
While direct synthetic routes for Pyridine, 2-(methylthio)-4-phenyl- are not extensively detailed in the literature, the principles of pyridine functionalization suggest that a combination of these methods on a pyridine substrate could provide a viable synthetic pathway.
| Functionalization Position | Method | Reagents/Catalysts |
| C4-Position | C-H Arylation | Transition-metal catalysts (e.g., Palladium) nih.gov |
| via Phosphonium Salts | - | |
| C2-Position | C-H Functionalization | Transition-metal catalysts thieme-connect.com |
| Nucleophilic Aromatic Substitution | Activating group on pyridine | |
| C-S Cross-Coupling | Transition-metal catalysts |
Direct Methylthio Group Introduction and Modification
A primary strategy for the synthesis of 2-(methylthio)pyridines involves the introduction of the sulfur functionality onto a pre-existing pyridine ring. This can be accomplished through the alkylation of a pyridinethione precursor or via nucleophilic aromatic substitution.
Alkylation Reactions of Pyridinethiones and Related Precursors
The S-alkylation of pyridin-2-thione precursors is a direct and efficient method for the synthesis of 2-(alkylthio)pyridines. In this approach, the corresponding 4-phenylpyridin-2-thione is treated with a methylating agent. The thione, existing in tautomeric equilibrium with its thiol form (pyridine-2-thiol), is readily deprotonated by a base to form a thiolate anion. This nucleophilic thiolate then reacts with a methyl electrophile, such as methyl iodide or dimethyl sulfate, to yield the desired 2-(methylthio)-4-phenylpyridine. This reaction is typically high-yielding and benefits from the high nucleophilicity of the sulfur atom.
A study on imparting aromaticity to 2-pyridone derivatives through O-alkylation highlights a similar principle where the oxygen analogue is alkylated to enhance biological activity. This underscores the general utility of alkylating heteroatom substituents on pyridinoid systems semanticscholar.org.
Nucleophilic Aromatic Substitution (SNAr) for Sulfur Introduction
Nucleophilic aromatic substitution (SNAr) provides an alternative route for installing the methylthio group. This method typically involves the reaction of a 2-halo-4-phenylpyridine, such as 2-chloro- or 2-bromo-4-phenylpyridine, with a sulfur nucleophile like sodium thiomethoxide (NaSMe) or methyl mercaptan (MeSH) in the presence of a base.
The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly when activated by the halogen at the 2-position. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, followed by the expulsion of the halide leaving group to restore aromaticity. The efficiency of the substitution can be influenced by the nature of the halogen (I > Br > Cl > F for leaving group ability in many SNAr reactions involving sulfur nucleophiles), the solvent, and the reaction temperature sci-hub.selibretexts.orglibretexts.org. Studies on the reactions of halopyridines with various nucleophiles under microwave irradiation have demonstrated that these conditions can dramatically decrease reaction times and improve yields sci-hub.se. While SNAr reactions can be performed in common molecular solvents, elevated temperatures under pressure may be required to achieve practical reaction rates, comparable to those in traditional dipolar aprotic solvents acsgcipr.org.
Arylation via Cross-Coupling Reactions
The introduction of the phenyl group at the 4-position of the pyridine ring is most effectively achieved through transition metal-catalyzed cross-coupling reactions. These methods create a carbon-carbon bond between the pyridine core and a phenyl-containing reagent.
Palladium-Catalyzed Cross-Coupling Methods (e.g., Suzuki, Heck, Stille)
Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis for forming C-C bonds nih.gov.
The Suzuki-Miyaura coupling is a widely used method for synthesizing 4-arylpyridines nih.govacs.orgacs.org. This reaction typically involves the coupling of a 4-halopyridine (e.g., 4-bromo- or 4-chloro-2-(methylthio)pyridine) with phenylboronic acid or its esters in the presence of a palladium catalyst and a base tcichemicals.comresearchgate.net. A variety of palladium catalysts and ligands can be employed to optimize the reaction, and the method is known for its tolerance of a wide range of functional groups acs.org. For instance, a highly efficient palladium acetate-catalyzed ligand-free Suzuki reaction of 2,3,5-trichloropyridine with arylboronic acids has been developed in an aqueous phase, highlighting the versatility of this approach researchgate.net.
Table 1: Examples of Suzuki-Miyaura Coupling for Arylpyridine Synthesis
| Pyridine Substrate | Boronic Acid | Catalyst System | Base | Solvent | Yield | Reference |
| 3,5-dibromo-2,4,6-trimethylpyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 96% | beilstein-journals.org |
| 4-chloro-2-(methylthio)pyrimidine | 4-methoxyphenylboronic acid | PdCl₂{P(C₆H₁₁)(t-Bu)₂}₂ | K₃PO₄ | Toluene/H₂O | 95% | acs.org |
| 2-chloro-3-methylpyridine | 4-trifluoromethylphenylboronic acid | PdCl₂{P(t-Bu)₂(Ph)}₂ | K₃PO₄ | Toluene/H₂O | >95% conv. | acs.org |
The Stille reaction couples an organotin reagent (e.g., tributyl(phenyl)stannane) with an organic halide wikipedia.orgresearchgate.netthermofisher.com. For the synthesis of the target compound, this would involve reacting a 4-halo-2-(methylthio)pyridine with a phenylstannane reagent in the presence of a palladium catalyst wikipedia.orgthermofisher.com. Stille reactions are advantageous due to the air and moisture stability of organostannanes and the mild reaction conditions thermofisher.com. However, the toxicity of tin compounds is a significant drawback wikipedia.org.
The Heck reaction involves the coupling of an unsaturated halide with an alkene researchgate.net. To form the 4-phenylpyridine moiety, a 4-halopyridine could be reacted with styrene in the presence of a palladium catalyst and a base researchgate.netresearchgate.netsctunisie.orgu-szeged.hu. This reaction typically results in the formation of a 4-styrylpyridine intermediate, which would then require reduction of the double bond to yield the final 4-phenylpyridine structure. The reaction's efficiency can depend on various parameters, including temperature, solvent, base, and catalyst loading researchgate.net.
Other Transition Metal-Catalyzed Arylations
Beyond palladium, other transition metals have been shown to effectively catalyze the arylation of pyridine rings, often through direct C-H activation, which avoids the need for pre-halogenated substrates.
Rhodium(I)-catalyzed direct arylation of pyridines provides an efficient route to bis(hetero)aryl products using inexpensive and readily available starting materials nih.gov. For example, an electron-poor Rh(I) system with [RhCl(CO)₂]₂ as a precatalyst has been shown to be effective nih.gov. Microwave-promoted rhodium-catalyzed arylation further enhances the efficiency of this transformation scilit.com.
Ruthenium-catalyzed C-H arylation has also been developed. Ruthenium(II)-phosphine complexes can catalyze the direct arylation of the ortho position of the aromatic ring in pyridyl-substituted aromatic compounds using organic halides acs.org. Furthermore, ruthenium complexes have been used for the direct arylation of 2-phenylpyridine (B120327) with (hetero)aryl chlorides in water, offering a more environmentally friendly approach mdpi.comnih.gov.
Iridium-catalyzed C-H borylation of pyridines is a valuable method for preparing pyridyl boronates, which can then be used in subsequent Suzuki-Miyaura coupling reactions nih.govrsc.org. While direct arylation using iridium is less common, its role in C-H functionalization highlights its potential in developing novel synthetic routes acs.org.
Table 2: Transition Metal-Catalyzed Arylation Methods for Pyridines
| Metal Catalyst | Reaction Type | Substrate Example | Coupling Partner | Key Features | Reference |
| Rhodium(I) | Direct Arylation | Pyridine | Aryl Bromide | Inexpensive starting materials, no prefunctionalization needed. | nih.gov |
| Ruthenium(II) | C-H Arylation | 2-Phenylpyridine | Aryl Chloride | Chelation-assisted, can be performed in water. | mdpi.com |
| Iridium | C-H Borylation | Pyridine | B₂pin₂ | Forms boronate esters for subsequent coupling. | nih.govrsc.org |
Retrosynthetic Analysis of Pyridine, 2-(methylthio)-4-phenyl-
Retrosynthetic analysis is a powerful technique for planning the synthesis of organic molecules by mentally deconstructing the target molecule into simpler, commercially available starting materials. slideshare.netslideshare.net This process involves breaking key bonds, known as disconnections, which correspond to the reverse of known chemical reactions. slideshare.netscitepress.org
For the target molecule, Pyridine, 2-(methylthio)-4-phenyl-, two primary disconnection strategies can be envisioned, targeting the key carbon-sulfur (C-S) and carbon-carbon (C-C) bonds that define its structure.
C-S Bond Disconnection: A logical primary disconnection is the C-S bond between the pyridine ring and the methylthio group. This disconnection is strategically sound as it simplifies the molecule into two readily accessible fragments: a 4-phenyl-2-mercaptopyridine precursor and a methylating agent. This approach is based on the reverse of a nucleophilic substitution reaction where the sulfur atom of the mercaptopyridine acts as a nucleophile.
Target Molecule: Pyridine, 2-(methylthio)-4-phenyl-
Disconnection: C(pyridine)-S bond
Synthons: 4-phenylpyridine-2-thiolate anion (nucleophile) and a methyl cation equivalent (electrophile).
Reagent Equivalents: 4-phenyl-2-mercaptopyridine and a methyl halide (e.g., methyl iodide).
C-C Bond Disconnection: The second key disconnection involves the C-C bond between the pyridine ring and the phenyl group at the C4 position. This simplifies the pyridine core itself. This disconnection corresponds to the reverse of cross-coupling reactions (like Suzuki or Stille) or condensation reactions used to form the substituted pyridine ring.
Target Molecule: Pyridine, 2-(methylthio)-4-phenyl-
Disconnection: C(pyridine)-C(phenyl) bond
Synthons: A 4-halopyridine synthon (e.g., 2-(methylthio)-4-bromopyridine) and a phenyl organometallic synthon (e.g., phenylboronic acid).
Reagent Equivalents: 2-(methylthio)-4-bromopyridine and phenylboronic acid (for a Suzuki coupling).
Further disconnection of the pyridine ring itself can lead back to acyclic precursors, often involving multicomponent reaction strategies where the ring is formed in a single step from simpler building blocks.
| Disconnection Strategy | Bond Cleaved | Precursor 1 | Precursor 2 | Corresponding Forward Reaction |
| Strategy 1 | C(pyridine)-S(methyl) | 4-phenyl-2-mercaptopyridine | Methylating Agent (e.g., CH₃I) | Nucleophilic Substitution (S-methylation) |
| Strategy 2 | C(pyridine)-C(phenyl) | 2-(methylthio)-4-halopyridine | Phenylboronic Acid or Phenylstannane | Suzuki or Stille Cross-Coupling |
Based on the retrosynthetic analysis, several forward synthetic pathways can be proposed. A particularly notable approach for constructing substituted alkenes, which can be precursors to aromatic systems, is the Wittig reaction. organic-chemistry.orgwikipedia.org The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene. libretexts.orgmasterorganicchemistry.com
A plausible, albeit complex, pathway to the 4-phenylpyridine core could incorporate a Wittig-type strategy to construct a key intermediate. For instance, one could envision building a 1,5-dicarbonyl compound or a related unsaturated system that can then be cyclized with a nitrogen source to form the pyridine ring.
Hypothetical Wittig-Based Pathway:
Formation of a Chalcone-like Intermediate: A Wittig reaction could be used to form a substituted α,β-unsaturated ketone. For example, the reaction of benzaldehyde with a suitable phosphonium ylide derived from an acetyl-containing precursor.
Michael Addition: The resulting chalcone can then undergo a Michael addition with a nucleophile containing the future C5 and C6 atoms of the pyridine ring.
Cyclization and Oxidation: The resulting 1,5-dicarbonyl intermediate can then be treated with a nitrogen source, such as ammonium acetate, to facilitate cyclization and subsequent oxidation to form the aromatic pyridine ring.
While direct application of the Wittig reaction to form the final C-C bond on the pre-formed pyridine ring is not standard, its principles are invaluable for building the acyclic precursors required for many pyridine synthesis methodologies, such as the Hantzsch synthesis or other condensation strategies. The key advantage of the Wittig reaction is its reliability in forming carbon-carbon double bonds with predictable stereochemistry, depending on the nature of the ylide used. organic-chemistry.orgwikipedia.org
| Pathway Step | Reactants | Product | Key Transformation |
| 1. Ylide Formation | Triphenylphosphine, Alkyl Halide, Strong Base | Phosphonium Ylide | Sₙ2 reaction and deprotonation masterorganicchemistry.com |
| 2. Olefination | Aldehyde/Ketone, Phosphonium Ylide | Alkene | C=C bond formation wikipedia.orglibretexts.org |
| 3. Ring Formation | 1,5-Dicarbonyl Precursor, Ammonium Acetate | Substituted Pyridine | Condensation/Cyclization/Oxidation |
Green Chemistry Principles in the Synthesis of Substituted Pyridines
Modern synthetic chemistry places a strong emphasis on "green" principles, which aim to reduce waste, minimize energy consumption, and avoid the use of hazardous materials. The synthesis of substituted pyridines has been an active area for the application of these principles.
Developing synthetic methods that proceed efficiently without the need for a catalyst is a core goal of green chemistry, as it eliminates concerns about catalyst toxicity, cost, and removal from the final product. Several multicomponent reactions (MCRs) for pyridine synthesis have been developed that operate under catalyst-free conditions. researchgate.net These reactions often involve the one-pot combination of simple, readily available starting materials like aldehydes, active methylene compounds, and an ammonium source to construct the pyridine ring. researchgate.netscirp.org The efficiency of these reactions is driven by the inherent reactivity of the starting materials under thermal conditions, often leading to high yields and atom economy.
Eliminating volatile organic solvents is another cornerstone of green chemistry. Solvents are a major contributor to chemical waste and pose environmental and safety hazards. Solvent-free, or solid-state, reactions are highly desirable alternatives. semanticscholar.org For the synthesis of substituted pyridines, solvent-free conditions are often achieved by heating a mixture of the neat reactants, sometimes with the aid of microwave irradiation. benthamdirect.comacs.org Microwave-assisted synthesis, in particular, has been shown to significantly accelerate reaction rates, leading to shorter reaction times, reduced energy consumption, and often cleaner product formation with higher yields compared to conventional heating. acs.orgnih.gov For example, the Hantzsch pyridine synthesis and related multicomponent strategies have been successfully adapted to solvent-free conditions using various nitrogen sources. semanticscholar.orgbenthamdirect.com
| Green Chemistry Approach | Description | Advantages |
| Catalyst-Free Synthesis | Reactions proceed without the addition of a catalytic substance, relying on the intrinsic reactivity of the substrates. researchgate.netscirp.org | Reduces cost, simplifies product purification, avoids catalyst toxicity and disposal issues. |
| Solvent-Free Synthesis | Reactions are conducted by mixing neat reactants without a solvent medium, often with heating or microwave irradiation. semanticscholar.orgbenthamdirect.com | Eliminates solvent waste, reduces environmental impact, enhances safety, can increase reaction rates. |
Advanced Spectroscopic and Structural Elucidation of Pyridine, 2 Methylthio 4 Phenyl
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a detailed picture of the molecular structure can be assembled.
Proton (¹H) NMR for Structural Connectivity and Proton Environments
Proton NMR (¹H NMR) spectroscopy provides crucial information about the number of different types of protons and their neighboring environments in a molecule. For Pyridine (B92270), 2-(methylthio)-4-phenyl-, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the phenyl ring, and the methylthio group. The chemical shifts (δ) of the pyridine protons are influenced by the positions of the nitrogen atom and the substituents. The protons on the phenyl ring would typically appear as a complex multiplet in the aromatic region. The methylthio group would present as a sharp singlet, with its chemical shift influenced by the sulfur atom. The coupling constants (J) between adjacent protons would provide definitive evidence for their connectivity.
Table 1: Hypothetical ¹H NMR Data for Pyridine, 2-(methylthio)-4-phenyl-
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Pyridine H-3 | d | 1H | ||
| Pyridine H-5 | dd | 1H | ||
| Pyridine H-6 | d | 1H | ||
| Phenyl H | m | 5H | ||
| -SCH₃ | s | 3H |
Note: This table is based on expected values and requires experimental verification.
Carbon (¹³C) NMR for Carbon Skeleton Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in Pyridine, 2-(methylthio)-4-phenyl- would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the pyridine ring are diagnostic, with the carbon atom attached to the nitrogen appearing at a characteristic downfield position. The carbon of the methylthio group would appear in the aliphatic region.
Table 2: Hypothetical ¹³C NMR Data for Pyridine, 2-(methylthio)-4-phenyl-
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Pyridine C-2 | |
| Pyridine C-3 | |
| Pyridine C-4 | |
| Pyridine C-5 | |
| Pyridine C-6 | |
| Phenyl C-1' | |
| Phenyl C-2'/6' | |
| Phenyl C-3'/5' | |
| Phenyl C-4' | |
| -SCH₃ |
Note: This table is based on expected values and requires experimental verification.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are instrumental in establishing the precise connectivity within the molecule.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton couplings. For instance, cross-peaks would be observed between adjacent protons on the pyridine ring, confirming their sequence.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connections between the different structural fragments, such as the linkage of the phenyl group to the pyridine ring and the position of the methylthio group.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule, confirming the molecular formula of Pyridine, 2-(methylthio)-4-phenyl- as C₁₂H₁₁NS.
Fragmentation Pattern Analysis for Structural Confirmation
In the mass spectrometer, the molecular ion can break down into smaller, characteristic fragment ions. The analysis of this fragmentation pattern provides a "fingerprint" of the molecule and can be used to confirm its structure. Key fragmentations for Pyridine, 2-(methylthio)-4-phenyl- would likely involve the loss of the methyl group (-CH₃), the entire methylthio group (-SCH₃), and cleavages of the pyridine and phenyl rings.
Table 3: Hypothetical Mass Spectrometry Fragmentation Data for Pyridine, 2-(methylthio)-4-phenyl-
| m/z | Proposed Fragment |
| [M]⁺ | C₁₂H₁₁NS⁺ |
| [M - CH₃]⁺ | C₁₁H₈NS⁺ |
| [M - SCH₃]⁺ | C₁₁H₈N⁺ |
| Phenyl Cation | |
| Pyridyl Cation |
Note: This table is based on expected fragmentation patterns and requires experimental verification.
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum of a related compound, 2-phenylpyridine (B120327), provides a basis for assigning the vibrations associated with the phenyl-substituted pyridine core. nist.govnist.gov The spectrum of Pyridine, 2-(methylthio)-4-phenyl- would be expected to show a combination of the vibrational modes from the pyridine and phenyl rings, along with characteristic vibrations from the methylthio group.
Key expected vibrational modes would include:
Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.
Aliphatic C-H stretching: From the methyl group of the methylthio substituent, expected around 2950-2850 cm⁻¹.
C=C and C=N stretching: Vibrations from the pyridine and phenyl rings, which are expected to appear in the 1600-1400 cm⁻¹ region.
C-S stretching: The stretching vibration of the carbon-sulfur bond in the methylthio group, which is typically weak and found in the 800-600 cm⁻¹ range.
Ring bending and out-of-plane C-H bending: These vibrations occur at lower frequencies and contribute to the fingerprint region of the spectrum, providing structural information.
A detailed analysis of these bands would allow for the confirmation of the compound's functional group composition.
Table 1: Predicted Infrared (IR) Absorption Bands for Pyridine, 2-(methylthio)-4-phenyl-
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |
| Aromatic C-H Stretch | 3100 - 3000 | Pyridine and Phenyl Rings |
| Aliphatic C-H Stretch | 2950 - 2850 | Methyl Group (-SCH₃) |
| C=C and C=N Stretch | 1600 - 1400 | Pyridine and Phenyl Rings |
| C-H Bending (in-plane) | 1300 - 1000 | Pyridine and Phenyl Rings |
| C-S Stretch | 800 - 600 | Methylthio Group |
| C-H Bending (out-of-plane) | 900 - 675 | Pyridine and Phenyl Rings |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. Although a specific crystal structure for Pyridine, 2-(methylthio)-4-phenyl- has not been reported in the searched literature, insights into its likely solid-state structure can be gleaned from the crystallographic data of analogous molecules. For instance, the crystal structure of (2-methyl-4-phenyl-4H-benzo nih.govru.nlthiazolo[3,2-a]pyrimidin-3-yl)(phenyl)methanone reveals details about the spatial orientation of phenyl groups attached to a heterocyclic system. researchgate.net
Crystal Packing and Intermolecular Interactions
π-π Stacking: The planar aromatic pyridine and phenyl rings are likely to engage in π-π stacking interactions, where the rings arrange themselves in a parallel or offset fashion. This is a common feature in the crystal structures of aromatic compounds.
C-H···π Interactions: Hydrogen atoms from the methyl group or the aromatic rings could interact with the electron-rich π-systems of adjacent molecules.
Conformational Analysis in the Solid State
A key conformational parameter in Pyridine, 2-(methylthio)-4-phenyl- is the dihedral angle between the pyridine and phenyl rings. In the solid state, this angle is influenced by the crystal packing forces. In related structures, the phenyl group is often twisted out of the plane of the heterocyclic ring to minimize steric hindrance. researchgate.net The orientation of the methylthio group relative to the pyridine ring would also be a significant conformational feature, with the C-S bond length and the C-S-C bond angle adopting values that minimize steric strain and optimize electronic interactions within the crystal lattice.
Vibrational Circular Dichroism (VCD) Spectroscopy (if applicable for chiral derivatives)
Vibrational circular dichroism (VCD) is a spectroscopic technique that detects the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov This technique is a powerful tool for determining the absolute configuration of chiral molecules in solution. ru.nlrsc.orgrsc.org
For Pyridine, 2-(methylthio)-4-phenyl- itself, which is achiral, VCD spectroscopy is not applicable. However, if a chiral center were introduced into the molecule, for instance by substitution on the phenyl ring or by the formation of a chiral complex with a metal center, then VCD could be employed for its stereochemical analysis.
The VCD spectrum of a chiral derivative would exhibit characteristic positive and negative bands corresponding to the vibrational modes of the molecule. Theoretical calculations, such as those based on density functional theory (DFT), would be essential to correlate the observed VCD signals with the specific enantiomeric form of the molecule. researchgate.net The study of chiral iridium(III) complexes with phenylpyridine ligands has demonstrated the utility of VCD in distinguishing between diastereomers and assigning absolute configurations. rsc.org Therefore, should chiral derivatives of Pyridine, 2-(methylthio)-4-phenyl- be synthesized, VCD would be an invaluable technique for their structural elucidation.
Computational and Theoretical Investigations of Pyridine, 2 Methylthio 4 Phenyl Systems
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of a molecular system. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.
The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic or electron-accepting nature.
The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. wikipedia.orgnih.gov A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org A smaller gap indicates that the molecule is more polarizable and prone to chemical reactions. nih.gov For conjugated systems like Pyridine (B92270), 2-(methylthio)-4-phenyl-, the π-π* transitions are key electronic events, and the HOMO-LUMO gap provides insight into the energy required for these transitions. libretexts.org
DFT calculations, often using the B3LYP functional with a 6-311+G(d,p) basis set, are commonly employed to compute the energies of these orbitals. frontiersin.org For Pyridine, 2-(methylthio)-4-phenyl-, the HOMO is expected to be localized primarily on the electron-rich methylthio group and the phenyl ring, while the LUMO would likely be distributed across the electron-deficient pyridine ring system.
Table 1: Illustrative Frontier Orbital Energies for Pyridine, 2-(methylthio)-4-phenyl-
| Parameter | Energy (eV) |
| HOMO Energy | -6.15 |
| LUMO Energy | -1.98 |
| HOMO-LUMO Gap | 4.17 |
Note: The data in this table is illustrative, based on typical values for similar aromatic compounds, and intended to exemplify the output of a quantum chemical calculation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy, aiding in spectral assignment and structure confirmation. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is a widely used and reliable approach for this purpose. nih.govresearchgate.net
The process involves first optimizing the molecule's geometry using a selected DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p), TZVP). nih.govresearchgate.net Subsequently, the GIAO method is used with the optimized geometry to calculate the isotropic magnetic shielding tensors for each nucleus. These theoretical shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). While errors of 10-20% are often considered good in DFT calculations for transition metal complexes, higher accuracy is generally expected for organic molecules. rsc.org
Table 2: Predicted NMR Chemical Shifts (δ, ppm) for Pyridine, 2-(methylthio)-4-phenyl-
| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |
| H (Methyl) | 2.55 | C (Methyl) | 15.8 |
| H3 | 7.25 | C2 (C-S) | 164.5 |
| H5 | 7.48 | C3 | 118.9 |
| H6 | 8.65 | C4 (C-Ph) | 150.2 |
| H2'/H6' | 7.65 | C5 | 121.5 |
| H3'/H5' | 7.51 | C6 | 149.8 |
| H4' | 7.45 | C1' | 137.0 |
| C2'/C6' | 129.5 | ||
| C3'/C5' | 129.1 | ||
| C4' | 130.3 |
Note: The data in this table is illustrative and based on typical chemical shifts for phenylpyridine and methylthio-substituted aromatic systems. It serves to exemplify the output of a GIAO-DFT calculation.
The acidity or basicity of a molecule, quantified by its pKa value, is a crucial physicochemical property. Computational methods can predict pKa values by calculating the Gibbs free energy change (ΔG) for the protonation/deprotonation reaction in a solvent. nih.govnih.gov The pKa of the pyridine nitrogen in Pyridine, 2-(methylthio)-4-phenyl- determines its charge state at a given pH.
A common computational strategy involves using an isodesmic reaction, where the number and types of bonds are conserved on both sides of the reaction to facilitate error cancellation. The free energy change of the molecule of interest and a reference molecule with a known pKa are calculated in both the gas phase and in solution. nih.gov Continuum solvation models, such as the Solvation Model based on Density (SMD) or COSMO, are used to approximate the effect of the solvent. nih.gov Semi-empirical methods like PM6 can also be employed for high-throughput pKa predictions, offering a balance between computational cost and accuracy. nih.govnih.gov For pyridines, these methods can predict pKa values with a mean absolute difference of 0.6-0.7 pH units compared to experimental values. nih.gov
Table 3: Predicted Acidity and Basicity Parameters for Pyridine, 2-(methylthio)-4-phenyl-
| Parameter | Predicted Value |
| pKa (of conjugate acid) | 4.85 |
| Proton Affinity (gas-phase) | 225 kcal/mol |
Note: The data in this table is illustrative. The pKa is predicted for the protonation of the pyridine nitrogen atom. Values are based on computational studies of similar pyridine derivatives.
Molecular Modeling and Conformational Analysis
Molecular modeling techniques are used to explore the three-dimensional structure and dynamics of molecules. For flexible molecules, identifying the most stable conformations is key to understanding their properties and interactions.
Pyridine, 2-(methylthio)-4-phenyl- has conformational flexibility primarily due to the rotation around the single bond connecting the pyridine and phenyl rings. A conformational search aims to identify the molecule's low-energy arrangements. This is often achieved by performing a potential energy surface (PES) scan, where the total energy of the molecule is calculated as a function of a specific dihedral angle—in this case, the C3-C4-C1'-C2' dihedral.
The search begins with an initial geometry, which is then systematically rotated around the bond of interest. At each step, the geometry is optimized to minimize its energy. This process maps out the energy landscape, revealing the rotational barriers and the most stable (lowest energy) conformers. nih.gov For 4-phenyl substituted rings, phenyl equatorial conformations are often preferred, though low-energy axial conformers can also exist. nih.gov The resulting low-energy structures represent the most probable shapes the molecule will adopt.
Table 4: Illustrative Low-Energy Conformers of Pyridine, 2-(methylthio)-4-phenyl-
| Conformer | Dihedral Angle (C3-C4-C1'-C2') | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | 35.0° | 0.00 |
| 2 | -35.0° | 0.00 |
| 3 (Transition State) | 0.0° | +1.5 |
| 4 (Transition State) | 90.0° | +2.8 |
Note: The data in this table is illustrative and intended to exemplify the results of a conformational search. The dihedral angle represents the twist between the phenyl and pyridine rings.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). scripps.edu This method is fundamental in structure-based drug design. Software like AutoDock or ICM is used to perform these simulations. scripps.eduyoutube.com
The process involves several steps. First, the 3D structures of the ligand (Pyridine, 2-(methylthio)-4-phenyl-) and the target receptor are prepared. This includes adding hydrogen atoms and assigning partial charges. researchgate.net A "grid box" is then defined on the receptor surface, specifying the search space for the docking calculation, which typically encompasses a known or predicted binding site. researchgate.net The docking algorithm then samples a large number of possible orientations and conformations of the ligand within this box, evaluating each "pose" using a scoring function. This function estimates the binding affinity, typically reported in kcal/mol, with more negative values indicating stronger predicted binding. molsoft.com
The simulation results provide a set of possible binding poses ranked by their scores. Analysis of the best-scoring pose can reveal potential non-covalent interactions, such as hydrophobic interactions, hydrogen bonds, and π-π stacking, between the ligand and the receptor's amino acid residues. nih.gov
Table 5: Illustrative Docking Simulation Results for Pyridine, 2-(methylthio)-4-phenyl-
| Parameter | Result |
| Docking Score / Binding Energy | -7.5 kcal/mol |
| Predicted Interacting Residues | LEU 89, VAL 95, PHE 150, TRP 152, ALA 201 |
| Predicted Interaction Types | Hydrophobic interactions with LEU, VAL, ALA; π-π stacking with PHE, TRP |
Note: This table presents hypothetical results from a docking simulation into a generic receptor active site to illustrate the type of data generated. The receptor and residues are not real, and no biological interpretation is implied.
Reaction Mechanism Modeling
Understanding the precise steps through which a chemical reaction occurs is fundamental to optimizing conditions and improving yields. Reaction mechanism modeling for Pyridine, 2-(methylthio)-4-phenyl- involves computationally dissecting the synthetic pathways, such as the formation of the C-S bond at the 2-position and the C-C bond at the 4-position.
Transition state (TS) calculations are a cornerstone of computational chemistry, used to identify the highest energy point along a reaction coordinate, known as the transition state. The energy of this state determines the activation energy and, consequently, the rate of the reaction. For a molecule like Pyridine, 2-(methylthio)-4-phenyl-, key synthetic steps would be modeled, including the nucleophilic aromatic substitution (SNAr) to form the C-S bond and a cross-coupling reaction (e.g., Suzuki coupling) to install the phenyl group.
Density Functional Theory (DFT) is the most common method for these calculations, offering a balance between accuracy and computational cost. dergipark.org.tryoutube.com Functionals such as B3LYP are frequently paired with basis sets like 6-311++G(d,p) to accurately model the electronic structure, geometry, and energies of reactants, intermediates, transition states, and products. dergipark.org.tryoutube.com For instance, in modeling the SNAr reaction of a 2-halopyridine with a thiolate nucleophile, calculations would locate the Meisenheimer complex (the anionic intermediate) and the transition states leading to and from it. stackexchange.comrsc.org Similarly, for a Suzuki coupling, DFT can elucidate the energies of the oxidative addition, transmetalation, and reductive elimination steps in the catalytic cycle. researchgate.net
Table 1: Typical Computational Methods for Transition State Analysis of Pyridine Derivatives
| Method/Functional | Basis Set | Application | Reference |
| DFT (B3LYP) | 6-311++G(d,p) | Geometry optimization, electronic and photovoltaic properties. | dergipark.org.tr |
| DFT (B3LYP) | aug-cc-pVDZ | Hydrogen bond interaction energies. | kchem.org |
| DFT | Not Specified | Investigation of reaction mechanisms. | acs.orgacs.org |
| GCN (Graph Conv. Net.) | Not Applicable | Policy network for retrosynthesis prediction. | researchgate.net |
A reaction coordinate is a one-dimensional path that represents the progress of a reaction, connecting reactants to products through a transition state. By calculating the energy at various points along this coordinate, an energy profile can be constructed. This profile provides a visual representation of the reaction's thermodynamics and kinetics.
For the synthesis of Pyridine, 2-(methylthio)-4-phenyl-, two primary reaction coordinates would be of interest: one for the thiolation and one for the arylation. In the case of nucleophilic aromatic substitution at the 2-position of the pyridine ring, the energy profile typically shows two transition states and one intermediate. stackexchange.comquora.com The stability of the intermediate is crucial; in pyridines, attack at the C2 and C4 positions is favored because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom, which is a stabilizing effect. stackexchange.comquora.comgcwgandhinagar.com
Computational studies can map this pathway, calculating the relative free energies of each species. For example, the reaction of a 2-chloropyridine (B119429) with methanethiolate (B1210775) would proceed through a high-energy Meisenheimer intermediate. The energy profile would reveal the activation barriers for the formation and collapse of this intermediate, providing a quantitative understanding of the reaction rate.
Table 2: Illustrative Energy Profile Data for a Generic SNAr on a Pyridine Ring
| Species | Description | Calculated Relative Free Energy (kcal/mol) |
| Reactants | Separated Pyridine Derivative + Nucleophile | 0.0 (Reference) |
| TS1 | First Transition State (Nucleophilic Attack) | +16.1 |
| Intermediate | Meisenheimer Complex | +8.5 |
| TS2 | Second Transition State (Leaving Group Departure) | +14.3 |
| Products | Substituted Pyridine + Leaving Group | -5.2 |
Note: Data are hypothetical and for illustrative purposes to represent a typical SNAr energy profile.
Machine Learning and AI in Chemical Prediction and Retrosynthesis
Several types of models are used:
Template-based models use a set of predefined reaction rules or "templates" extracted from reaction databases.
Template-free models , often based on sequence-to-sequence (seq2seq) architectures similar to those used in language translation, treat molecules as SMILES strings and "translate" a product into its reactants. arxiv.org
Graph-based models , such as Graph Neural Networks (GNNs), represent molecules as graphs and learn the chemical transformations directly from the graph structure, which can offer greater flexibility and novelty in suggested routes. researchgate.net
Table 3: Comparison of AI Retrosynthesis Model Architectures
| Model Type | Core Principle | Advantages | Disadvantages | Representative Platforms |
| Template-Based | Applies known reaction rules. | High chemical validity of suggestions. | Limited to known reaction types; cannot discover novel reactions. | ChemPlanner, ASKCOS |
| Seq2Seq (Transformer) | Treats SMILES strings as a language to be "translated". | Can generate novel, non-templated reactions. | May produce syntactically or chemically invalid suggestions. | Molecular Transformer |
| Graph Neural Network (GNN) | Learns transformations on molecular graphs. | Captures complex topological relationships; good generalization. | Computationally intensive; interpretability can be challenging. | ReTReK, AiZynthFinder |
Beyond planning routes, machine learning is increasingly used to predict the outcome of specific reactions, including reactivity (will a reaction work?) and selectivity (which site on a molecule will react?). nih.govresearchgate.net This is particularly relevant for substituted pyridines, where multiple C-H bonds and functional groups offer several potential reaction sites. acs.orgresearchgate.netnih.gov
These predictive models are trained on datasets from high-throughput experimentation (HTE), which provide large amounts of data on reaction yields under various conditions. princeton.edunih.gov The models use a variety of "features" or "descriptors" to represent the reactants and conditions, including:
Quantum mechanical descriptors: Calculated properties like atomic charges, bond energies, and orbital energies (HOMO/LUMO). nih.gov
Molecular fingerprints: Bit strings that encode the presence or absence of various structural fragments. wur.nl
Graph-based representations: Numerical descriptions of the molecular graph learned by a neural network. researchgate.net
Using algorithms like Random Forest or Gradient Boosting, these models can achieve high accuracy in predicting outcomes. nih.govprinceton.edu For example, a model could be trained to predict the regioselectivity of a C-H functionalization reaction on Pyridine, 2-(methylthio)-4-phenyl-, learning from the electronic and steric effects of the methylthio and phenyl groups to determine whether functionalization is most likely at C3, C5, or C6. Such models have achieved over 90% accuracy in predicting the major reaction site in heterocyclic functionalization. nih.govresearchgate.net
Table 4: Examples of Predictive Models for Reactivity and Selectivity in Heterocyclic Chemistry
| Model/Algorithm | Prediction Task | Key Features Used | Reported Accuracy/Performance | Reference |
| Random Forest | Regioselectivity of radical C-H functionalization | Physical organic features (e.g., bond dissociation energies, steric parameters) | 94.2% site accuracy, 89.9% selectivity accuracy | nih.govresearchgate.net |
| Random Forest | Yield of Buchwald-Hartwig C-N cross-coupling | Atomic, molecular, and vibrational descriptors | Significant improvement over linear regression | princeton.edu |
| Decision Tree Classifier | Success of Cu-catalyzed Ullmann C-N coupling | Quantum chemical descriptors (e.g., Cu-ligand interaction distances) | High classification accuracy | nih.govbohrium.com |
| QM-GNN Fusion Model | Regioselectivity of aromatic C-H functionalization | Learned graph representation + on-the-fly QM descriptors | 89.7% top-1 accuracy | nih.gov |
Coordination Chemistry of Pyridine, 2 Methylthio 4 Phenyl As a Ligand
Design Principles for Pyridine-Methylthio-Phenyl Ligands
The design of ligands based on the pyridine-methylthio-phenyl scaffold is guided by fundamental principles of coordination chemistry, including chelation effects, denticity, and the electronic and steric influence of the substituents. These factors collectively determine the ligand's binding affinity for different metal centers and the structural and functional properties of the resulting complexes.
Chelation Effects and Denticity
Pyridine (B92270), 2-(methylthio)-4-phenyl- possesses two potential donor atoms: the nitrogen atom of the pyridine ring and the sulfur atom of the methylthio group. This allows the ligand to act as a bidentate chelating agent, forming a stable five-membered ring with a metal center. The formation of such a chelate ring is entropically favored over the coordination of two separate monodentate ligands, a phenomenon known as the chelate effect. This enhanced stability is a key principle in the design of robust metal complexes. nih.gov
The denticity of this ligand is typically considered to be two (bidentate), coordinating through the N and S atoms. However, the phenyl group at the 4-position does not directly participate in coordination. The coordination of both the soft sulfur donor and the borderline nitrogen donor makes this ligand suitable for coordinating with a variety of transition metals.
Steric and Electronic Tuning of Ligand Properties
The properties of pyridine-based ligands can be systematically altered by modifying the substituents on the pyridine ring. nih.gov In the case of Pyridine, 2-(methylthio)-4-phenyl-, the methylthio and phenyl groups play crucial roles in defining its coordination behavior.
Electronic Effects: The methylthio group (-SCH3) at the 2-position is generally considered to be a weak π-donor and can influence the electron density on the pyridine nitrogen. The phenyl group at the 4-position is primarily electron-withdrawing through resonance, which can decrease the basicity of the pyridine nitrogen. The interplay of these electronic effects can be used to modulate the metal-ligand bond strength and the redox properties of the resulting complex.
Synthesis of Metal Complexes Featuring Pyridine, 2-(methylthio)-4-phenyl-
The synthesis of metal complexes with this type of ligand generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal, counter-ion, and reaction conditions can significantly influence the stoichiometry and structure of the final product.
Coordination with Transition Metals (e.g., Cu, Zn, Ru, Pd)
Pyridine-based ligands with sulfur-containing substituents are known to coordinate with a variety of transition metals.
Copper (Cu): Copper(II) complexes with substituted pyridines have been extensively studied. nih.gov For instance, the reaction of 4-phenylethynylpyridine with CuCl has been shown to form a tetranuclear Cu(II) complex. nih.gov Given the affinity of copper for both nitrogen and sulfur donors, the formation of stable complexes with Pyridine, 2-(methylthio)-4-phenyl- is highly probable. The synthesis would typically involve mixing the ligand with a copper(II) salt, such as CuCl2 or Cu(NO3)2, in a solvent like ethanol (B145695) or acetonitrile. nih.govrsc.org
Zinc (Zn): Zinc(II), being a d10 metal ion, is flexible in its coordination geometry, though tetrahedral is common. It readily forms complexes with N- and S-donor ligands. The synthesis of zinc complexes with ligands analogous to Pyridine, 2-(methylthio)-4-phenyl- has been reported, typically through direct reaction of the ligand with a zinc salt. nih.gov
Ruthenium (Ru): Ruthenium complexes, particularly with polypyridyl ligands, are of great interest for their applications in catalysis and photochemistry. nih.gov The synthesis of ruthenium complexes often requires more forcing conditions, such as heating in a high-boiling solvent like ethanol or dimethylformamide (DMF). The reaction of a suitable ruthenium precursor, such as [Ru(dmso)4Cl2], with the ligand would be a viable synthetic route. nih.gov
Palladium (Pd): Palladium(II) complexes with pyridine-based ligands are widely used as catalysts in cross-coupling reactions. nih.gov The synthesis of such complexes is typically straightforward, involving the reaction of a palladium(II) salt, like PdCl2 or [PdCl2(cod)], with the ligand in a suitable solvent. The resulting complexes are often square planar. nih.govmdpi.com
Influence of Metal Center on Complex Structure
The identity of the metal ion has a profound impact on the resulting complex's structure, including its coordination number and geometry.
| Metal Ion | Typical Coordination Geometry | Expected Complex with Pyridine, 2-(methylthio)-4-phenyl- |
| Cu(II) | Square planar, Square pyramidal, Octahedral | Likely to form square planar or distorted octahedral complexes, potentially with a 1:2 metal-to-ligand ratio. nih.gov |
| Zn(II) | Tetrahedral | Expected to form a tetrahedral complex with a 1:2 metal-to-ligand ratio. |
| Ru(II) | Octahedral | Would likely form an octahedral complex, for example, [Ru(L)2Cl2], where L is the bidentate ligand. nih.gov |
| Pd(II) | Square planar | Expected to form a square planar complex, such as [Pd(L)Cl2] or [Pd(L)2]Cl2. nih.govnih.gov |
Structural Characterization of Metal-Ligand Complexes
Infrared (IR) Spectroscopy: Coordination of the pyridine nitrogen to a metal center typically results in a shift of the C=N stretching vibration to a higher frequency. Changes in the vibrations associated with the methylthio group can also indicate its coordination to the metal.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for characterizing diamagnetic complexes (e.g., with Zn(II), Pd(II), and some Ru(II) states). The chemical shifts of the protons and carbons on the ligand will change upon coordination to the metal. For example, the protons on the pyridine ring closest to the nitrogen atom are expected to show a significant downfield shift.
UV-Visible Spectroscopy: The electronic absorption spectra of the complexes provide information about the d-d transitions of the metal ion and any charge-transfer bands between the metal and the ligand. These spectra are often responsible for the color of the complexes.
Below is a table summarizing the expected characterization data for a hypothetical [Pd(Pyridine, 2-(methylthio)-4-phenyl-)Cl2] complex, based on data for similar structures. nih.gov
| Technique | Expected Observation |
| IR Spectroscopy | Shift of pyridine ring vibrations to higher wavenumbers. |
| ¹H NMR Spectroscopy | Downfield shift of pyridine proton signals upon coordination. |
| UV-Vis Spectroscopy | Appearance of metal-to-ligand charge transfer (MLCT) bands. |
| X-ray Crystallography | Square planar geometry around the Pd(II) center with the ligand acting as a bidentate N,S-donor. |
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Role As a Versatile Building Block and Intermediate in Complex Chemical Syntheses
Application in the Construction of Diverse Heterocyclic Systems
The pyridine (B92270) scaffold is a fundamental component in a multitude of heterocyclic systems, many of which exhibit significant biological or material properties. Pyridine derivatives are instrumental in the synthesis of fused, polycyclic, and other complex heterocyclic structures. nih.govresearchgate.net
The synthesis of fused pyridine systems is a significant area of research, with oxazolo[4,5-b]pyridines being a prominent example. These compounds are often prepared through the cyclization of 2-amino-3-hydroxypyridine (B21099) precursors with various reagents. clockss.orgresearchgate.net Methodologies for creating these fused systems include the use of polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl (B98337) ester (PPSE) to facilitate the condensation with carboxylic acids. clockss.orgresearchgate.net For instance, new functionalized oxazolo[4,5-b]pyridines have been synthesized by heating 2-amino-5-bromo-3-hydroxypyridine with acids like 4-cyanobenzoic acid in the presence of PPSE. clockss.org Such synthetic strategies highlight the utility of substituted pyridines as key precursors for these fused heterocyclic systems, which have been investigated for their potential as anti-inflammatory agents. nih.gov
| Precursor | Reagent | Product Type | Reference |
| 2-Amino-3-hydroxypyridine | Acid Chloride / Dithioketal | Oxazolo[4,5-b]pyridine | clockss.org |
| 2-Amino-3-hydroxypyridine | Aromatic/Aliphatic Carboxylic Acid | Oxazolo[4,5-b]pyridine | clockss.org |
| 2-Amino-5-bromo-3-hydroxypyridine | 4-Cyanobenzoic Acid / PPSE | Functionalized Oxazolo[4,5-b]pyridine | clockss.org |
Pyridine derivatives are crucial for assembling other important heterocyclic structures such as pyrimidines and pyrazolo-pyridines. For example, 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile, derived from a pyridone precursor, can be converted into amino and hydrazido derivatives that serve as starting points for pyrido[2,3-d]pyrimidines and pyrazolo-[3,4-b]-pyridines, respectively. nih.gov The reaction of the 6-amino-pyridinecarbonitrile with reagents like ethyl acetoacetate, urea, or thiourea (B124793) leads to the formation of the fused pyrimidine (B1678525) ring. nih.gov Similarly, the hydrazide derivative can be cyclized with various reagents to yield pyrazolo-[3,4-b]-pyridine systems. nih.gov These synthetic routes demonstrate the role of functionalized pyridines as key intermediates in creating complex, nitrogen-rich heterocyclic systems. nih.govnih.gov
The application of pyridine intermediates extends to the synthesis of a broader range of polycyclic scaffolds. These complex structures are often pursued for their potential in medicinal chemistry and materials science. dtu.dkgrafiati.com For example, synthetic strategies have been developed to create polycyclic thieno-fused 7-deazapurine heterocycles, which can be further modified into nucleoside analogues with potential cytotoxic activity. nih.gov The construction of these intricate molecules often relies on cross-coupling reactions or heterocyclization approaches starting from appropriately substituted pyridine or pyrimidine precursors. nih.gov The development of novel polycyclic ring scaffolds through methods like domino Heck-Suzuki reactions has yielded compounds with potent antimitotic properties, highlighting the importance of pyridine-based building blocks in discovering new bioactive molecules. dtu.dk
Strategic Use in Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms from the starting materials, represent a highly efficient strategy in organic synthesis. nih.govresearchgate.net These reactions are characterized by their high atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. nih.govbohrium.com
Pyridine derivatives and their precursors are frequently employed in well-known MCRs, such as the Hantzsch dihydropyridine (B1217469) synthesis. nih.govmdpi.com This reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonia source to create dihydropyridine rings, which are present in numerous bioactive compounds. mdpi.com While direct participation of "Pyridine, 2-(methylthio)-4-phenyl-" in a specific named MCR is not extensively documented, its structural motifs are relevant. The functional groups present in such pyridine derivatives offer multiple reactive sites that could potentially be exploited in the design of novel MCRs to synthesize complex heterocyclic systems, including those used in medicinal chemistry and for central nervous system disorders. nih.gov Other powerful MCRs, such as the Ugi and Passerini reactions, which are based on isocyanides, further illustrate the power of this synthetic approach for creating complex molecules, including peptide scaffolds. nih.govmdpi.com
| MCR Type | Reactants | Product |
| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia | Dihydropyridine |
| Ugi Reaction | Isocyanide, Carbonyl Compound, Amine, Carboxylic Acid | α-acylamino amide |
| Passerini Reaction | Isocyanide, Carbonyl Compound, Carboxylic Acid | α-acyloxy carboxamide |
Contribution to the Synthesis of Novel Organic Materials
Pyridine-containing compounds are of significant interest in materials science due to their unique electronic and photophysical properties. ontosight.ai The pyridine ring, being an electron-deficient aromatic system, can be incorporated into larger conjugated structures to tailor their electronic characteristics for specific applications.
The conjugated system inherent in pyridine derivatives makes them promising candidates for use in organic electronic devices. ontosight.ai These compounds can be building blocks for organic semiconductors, which are the active components in organic light-emitting diodes (OLEDs) and organic solar cells. ontosight.ai The presence of the phenyl group in "Pyridine, 2-(methylthio)-4-phenyl-" contributes to an extended π-conjugated system, which is essential for charge transport. The methylthio group can also be used to modulate solubility and influence the molecular packing in the solid state, both of which are critical factors for device performance. The ability to functionalize the pyridine ring allows for fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge injection, transport, and light emission or absorption in semiconductor devices. ontosight.ai
Fluorescent Materials
Pyridine-containing compounds are a cornerstone in the development of fluorescent materials due to their inherent electronic properties. The nitrogen atom in the pyridine ring and the extended π-system that can be created with various substituents make these molecules ideal candidates for fluorophores. Pyridine derivatives are widely utilized as sensors, including pH probes, owing to the lone pair of electrons on the nitrogen atom. researchgate.net
The general structure of many fluorescent probes incorporates a donor-π-acceptor (D-π-A) system. In the case of substituted pyridines, the pyridine ring can act as the acceptor component. The introduction of electron-donating groups and further extension of the conjugated system can modulate the photophysical properties, such as the absorption and emission wavelengths.
For instance, studies on 2-aryl-3-(organylethynyl)pyridines have shown that these compounds exhibit fluorescence emission between 300 and 450 nm, with the exact maxima being dependent on their electronic structure and the polarity of their environment. mdpi.com The synthesis of such materials often involves cross-coupling reactions, like the Suzuki reaction, to attach aryl groups to the pyridine core. mdpi.com Similarly, imidazo[1,2-a]pyridines and pyrimidines are recognized as important organic fluorophores. nih.gov The introduction of substituents like a hydroxymethyl group has been shown to enhance fluorescence intensity in many cases. nih.gov
While direct studies on the fluorescence of Pyridine, 2-(methylthio)-4-phenyl- are not widely documented, its structural motifs—a phenyl group that extends conjugation and a methylthio group which can act as a weak electron donor—suggest its potential as a building block for larger fluorescent systems. The conjugated system in such pyridine derivatives can facilitate the electronic transitions necessary for fluorescence, making them valuable for applications in organic light-emitting diodes (OLEDs) and other electronic devices. ontosight.ai
Liquid Crystals
The molecular geometry of a compound is a critical factor in determining its potential to form liquid crystalline phases. Molecules that are elongated and rigid, often described as rod-like, are prime candidates for exhibiting such properties. Substituted pyridines fit this description well, and numerous pyridine derivatives have been synthesized and studied for their liquid crystal behavior. nih.govresearchgate.net
The pyridine ring, being a planar aromatic heterocycle, can serve as a core structural unit in liquid crystal molecules. Its structure is similar to benzene (B151609), but the presence of the nitrogen atom introduces a dipole moment, which can influence the intermolecular interactions and, consequently, the mesophase behavior. nih.gov
Research into teraryl liquid crystals has demonstrated that compounds incorporating a pyridine ring can exhibit nematic phases over a broad temperature range. nih.gov For example, a series of 2-(4-alkoxybiphen-4′-yl)-5-methylpyridines were all found to be nematic liquid crystals. nih.gov The synthesis of such molecules often involves a few key steps to build up the elongated structure. The specific placement and nature of the terminal and lateral substituents on the pyridine core are crucial for fine-tuning the liquid crystalline properties, such as the clearing point and the type of mesophase formed. researchgate.netgoogle.com
Given its rigid core structure composed of a phenyl-substituted pyridine, Pyridine, 2-(methylthio)-4-phenyl- possesses the fundamental characteristics of a mesogenic compound. The linear arrangement of the phenyl and pyridine rings could promote the parallel alignment required for liquid crystal formation. The methylthio group, acting as a substituent, would further influence the intermolecular forces and packing efficiency, which are determinant factors for the stability and temperature range of the liquid crystalline phase.
Precursor for Advanced Chemical Entities
One of the most significant roles of Pyridine, 2-(methylthio)-4-phenyl- in organic synthesis is its function as a versatile precursor for more complex and functionally advanced molecules. The reactivity of both the pyridine ring and its substituents can be exploited to construct a variety of chemical entities with applications in medicinal chemistry and materials science. ontosight.aiontosight.ai
The methylthio group is a particularly useful functional handle. It can be readily oxidized to the corresponding sulfoxide (B87167) or sulfone, which significantly alters the electronic properties of the pyridine ring and can be a key step in the synthesis of certain biologically active molecules. For example, the oxidation of a methylthio group to a methylsulfonyl group is a critical transformation in the synthesis of certain COX-2 inhibitors. google.comgoogle.com Furthermore, the methylthio group can be displaced by other nucleophiles, allowing for the introduction of a wide range of functional groups at the 2-position of the pyridine ring.
The pyridine nitrogen itself can be quaternized or can coordinate to metal centers, making these compounds useful as ligands in catalysis. ontosight.ai The phenyl group can also be functionalized through electrophilic substitution reactions, although the reactivity will be influenced by the other substituents on the pyridine ring.
The utility of related pyridine derivatives as intermediates is well-established. For instance, various substituted phenylpyridines are key intermediates in the synthesis of compounds with potential anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiontosight.ainih.gov The synthesis of novel pyrazole (B372694) derivatives containing phenylpyridine moieties has also been shown to yield compounds with herbicidal activity. mdpi.com Additionally, the core structure of substituted pyridines is found in molecules designed for applications in organic electronics, such as organic semiconductors. ontosight.ai
The strategic placement of the methylthio and phenyl groups on the pyridine core of Pyridine, 2-(methylthio)-4-phenyl- makes it a valuable intermediate for the synthesis of a diverse range of target molecules with tailored electronic, biological, and material properties.
Future Research Directions for Pyridine, 2-(methylthio)-4-phenyl- Chemistry: A Roadmap for Innovation
The unique structural characteristics of Pyridine, 2-(methylthio)-4-phenyl-, featuring a pyridine core functionalized with both a methylthio and a phenyl group, position it as a compound of significant interest for future chemical exploration. While its full potential is yet to be unlocked, current research trends in heterocyclic chemistry provide a clear roadmap for future investigations. This article outlines key areas for future research, focusing on the development of sustainable synthetic methodologies, the exploration of novel reactivity, its integration into advanced materials, the application of modern analytical techniques, and the use of computational chemistry to guide discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
